molecular formula C12H18FNO2S B8578625 p-Tolyl-N-fluoro-N-neopentylsulfonamide CAS No. 88303-17-7

p-Tolyl-N-fluoro-N-neopentylsulfonamide

Cat. No. B8578625
CAS RN: 88303-17-7
M. Wt: 259.34 g/mol
InChI Key: COHNWDUZTLRGOG-UHFFFAOYSA-N
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Description

P-Tolyl-N-fluoro-N-neopentylsulfonamide is a useful research compound. Its molecular formula is C12H18FNO2S and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Tolyl-N-fluoro-N-neopentylsulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Tolyl-N-fluoro-N-neopentylsulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88303-17-7

Product Name

p-Tolyl-N-fluoro-N-neopentylsulfonamide

Molecular Formula

C12H18FNO2S

Molecular Weight

259.34 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-N-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18FNO2S/c1-10-5-7-11(8-6-10)17(15,16)14(13)9-12(2,3)4/h5-8H,9H2,1-4H3

InChI Key

COHNWDUZTLRGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Neopentyl-p-toluenesulfonamide (2.41 g, 10 mmole) was dissolved in 1:1 fluorotrichloromethanechloroform (450 mL) and the solution was cooled to -78° under nitrogen. Fluorine (approximately 15 mmole, 5% in nitrogen) was bubbled into the solution through a vibrating mixer shaft for 2 h. The cold reaction mixture was poured into aqueous 10% potassium bicarbonate solution (200 mL) and the layers were separated. The organic phase was washed with aqueous 10% sodium thiosulfate (200 mL) and saturated sodium chloride (200 mL) solutions and dried over anhydrous magnesium sulfate. Filtration and removal of solvent under reduced pressure left a solid. Purification of the solid by flash column chromatography (silica, 25% methylene chloride in hexane) yielded N-fluoro-N-neopentyl-p-toluene-sulfonamide as a solid (1.47 g, 57% yield). This material, and additional samples prepared by this procedure, were analyzed and provided the following results: mp 58°-62.5°; IR (KBr) γmax (cm-1) 3440 (b), 2980 (w), 1370 (m), 1175 (s), 734 (m); 1H NMR (80 MHz, CDCl3) δ1.00 (s, 9H, C(CH3)3), 2.50 (s, 3H, CH3), 3.00 (d, J=44 Hz, 2H, NCH2), 7.40 (d, J=8 Hz, 2H, aromatic), 7.83 (d, J=8 Hz, 2H, aromatic); 19F NMR (94.1 MHz, CDCl3) -36.88 (t, J=44 Hz, 1F, NF); HRMS calcd. for C12H18NO2SF: 259.1042; found: 259.1029.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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